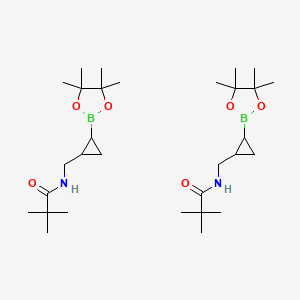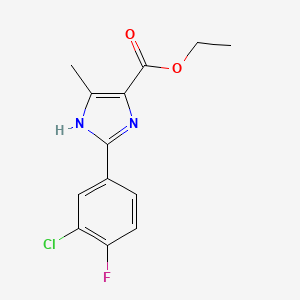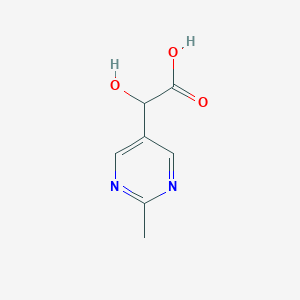![molecular formula C34H34O6S B13682837 a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a mannopyranoside backbone with various aromatic and methoxy substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or alkyl groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosidic bond formation and cleavage, as well as the effects of various substituents on the reactivity of glycosides .
Biology: In biological research, a-D-Mannopyranoside derivatives are investigated for their potential as enzyme inhibitors, particularly in the context of carbohydrate-processing enzymes. These studies can lead to the development of new therapeutic agents for diseases related to carbohydrate metabolism .
Medicine: The compound’s potential as a therapeutic agent extends to its use in developing drugs for treating bacterial infections. Its ability to inhibit bacterial adhesion to host tissues makes it a promising candidate for anti-adhesion therapies .
Industry: In industrial applications, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- involves its interaction with specific molecular targets. For example, in the context of bacterial adhesion inhibition, the compound binds to bacterial lectins, preventing them from attaching to host tissues. This disrupts the infection process and can prevent the formation of biofilms .
Comparison with Similar Compounds
Methyl α-D-mannopyranoside: A simpler glycoside with a single methyl group as the substituent.
Branched α-D-mannopyranosides: These compounds have additional branching in their structure, which can affect their binding properties and biological activity.
Uniqueness: The uniqueness of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- lies in its complex structure, which includes multiple aromatic and methoxy substituents. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C34H34O6S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
8-[(4-methoxyphenyl)methoxy]-2-phenyl-7-phenylmethoxy-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O6S/c1-35-27-19-17-25(18-20-27)22-36-31-30-29(23-38-33(40-30)26-13-7-3-8-14-26)39-34(41-28-15-9-4-10-16-28)32(31)37-21-24-11-5-2-6-12-24/h2-20,29-34H,21-23H2,1H3 |
InChI Key |
YEAMEHHMSHCNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)




![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)

![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)

